molecular formula C18H12BrN3S B2486276 (Z)-3-((3-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 374548-31-9

(Z)-3-((3-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No. B2486276
M. Wt: 382.28
InChI Key: NVXNHYLLTKDCCL-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions. For example, the synthesis of Z-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile involved condensation between phenylacetonitrile and 4-(pyridin-2-yl)benzaldehyde (Percino et al., 2014). Another relevant example includes the Knoevenagel condensation to obtain Z and E isomers of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile (Tammisetti et al., 2018).

Molecular Structure Analysis

Molecular structure and packing significantly influence the properties of these compounds. The crystal structures of various isomers indicate the importance of intermolecular interactions in defining stability and properties. For instance, the (Z)-(1) isomer of a similar compound showed strong intermolecular Br...N interactions, affecting its solid-state arrangement and stability (Tammisetti et al., 2018).

Chemical Reactions and Properties

Chemical reactions of related acrylonitriles depend significantly on their molecular structure. The reactivity can be manipulated through various substitutions on the acrylonitrile moiety, affecting the outcome of reactions such as the Knoevenagel condensation or Wittig reactions, leading to diverse derivatives with potentially unique properties (Abdou et al., 1998).

Physical Properties Analysis

The physical properties, such as optical properties and phase behavior, vary with the molecular structure and substitution pattern. For example, derivatives of similar compounds have shown unique optical properties, affected by their molecular conformation and packing in the solid state (Percino et al., 2014).

Scientific Research Applications

Photoluminescence Characteristics

The molecule has been utilized in the study of photoluminescence characteristics. Novel derivatives were synthesized, and their structures characterized using various techniques. The derivatives exhibited green fluorescence and good thermal stability, suggesting potential applications in materials science (Xu, Yu, & Yu, 2012).

Nonlinear Optical Limiting

Thiophene dyes incorporating the molecular structure have been synthesized for use in optoelectronic devices. These compounds exhibit nonlinear absorption and optical limiting behavior, which are valuable for protecting human eyes and optical sensors, and for stabilizing light sources in optical communications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).

Crystal Structure and Molecular Packing

The molecule’s derivatives have been synthesized and studied for their molecular packing and intermolecular interactions. These studies are crucial in materials science and crystal engineering for understanding and manipulating the solid-state properties of materials (Percino et al., 2014).

properties

IUPAC Name

(Z)-3-(3-bromoanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3S/c19-15-7-4-8-16(9-15)21-11-14(10-20)18-22-17(12-23-18)13-5-2-1-3-6-13/h1-9,11-12,21H/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXNHYLLTKDCCL-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-((3-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

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